(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
(3’-Chloro-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound featuring a biphenyl core substituted with a chloro and hydroxy group, and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can result in various substituted biphenyl derivatives.
Scientific Research Applications
(3’-Chloro-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (3’-Chloro-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. The pyrrolidinyl methanone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methoxy group instead of a chloro group.
(3-Formylphenylboronic acid): Contains a formyl group instead of a hydroxy group.
Uniqueness
The unique combination of a chloro and hydroxy group on the biphenyl core, along with the pyrrolidinyl methanone moiety, distinguishes (3’-Chloro-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone from other similar compounds
Properties
Molecular Formula |
C17H16ClNO2 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
[2-(3-chloro-5-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H16ClNO2/c18-13-7-12(8-14(20)9-13)15-3-1-2-4-16(15)17(21)11-5-6-19-10-11/h1-4,7-9,11,19-20H,5-6,10H2 |
InChI Key |
MBLUZFLCIZETOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)Cl)O |
Origin of Product |
United States |
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